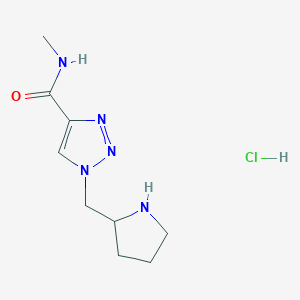
4-(2,3-Difluorobenzoyl)quinoline
Overview
Description
4-(2,3-Difluorobenzoyl)quinoline (DFBQ) is a fluorinated quinoline derivative that has been studied extensively for its potential applications in various areas of scientific research. It has been found to possess a wide range of properties, including anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, its unique structure and reactivity make it an attractive target for further investigation.
Scientific Research Applications
Fluorophores in Biochemistry and Medicine : Quinoline derivatives, including those similar to 4-(2,3-Difluorobenzoyl)quinoline, are known as efficient fluorophores widely used in biochemistry and medicine for studying various biological systems. Their applications include DNA fluorophores based on fused aromatic systems containing heteroatoms, with ongoing research for more sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Novel Quinoline Derivatives : Research into the reactions of quinoline derivatives has led to the synthesis of new compounds with potential as antioxidants and radioprotectors. These studies explore the chemical reactions and properties of various quinoline derivatives (Aleksanyan & Hambardzumyan, 2013).
Solid State Synthesis Applications : The synthesis of fluorinated quinoline derivatives in solid state, demonstrating an eco-friendly and convenient method, highlights the versatile applications of quinoline derivatives in different states of matter (Kumara Swamy J. et al., 2022).
Spectroscopic Characterization and Analysis : Detailed spectroscopic characterization, including NLO and NBO analyses, of quinoline derivatives is a significant area of study. This research provides insights into the molecular structure, electronic interactions, and potential biological applications of these compounds (Wazzan et al., 2016).
Antimalarial Activity Research : Some quinoline derivatives have been synthesized and evaluated for their antimalarial activity, demonstrating the pharmaceutical potential of these compounds. This research is crucial for developing new treatments for malaria (Rice, 1976).
Synthesis of Quinoline-based Antineoplastic Agents : The synthesis and evaluation of polycyclic quinoline-based antineoplastic agents are ongoing. These efforts aim to discover novel compounds with significant anticancer activity, expanding the therapeutic applications of quinoline derivatives (Ahmed et al., 2012).
Properties
IUPAC Name |
(2,3-difluorophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-9-19-14-7-2-1-4-10(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSJORHOVSIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B1433235.png)



![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)
